

The Discovery and Chemical Profile of AZD8309: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD8309 is a potent, orally bioavailable small molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). This document provides a detailed technical overview of the discovery, chemical structure, and preclinical and clinical evaluation of **AZD8309**. It includes a summary of its chemical properties, a plausible synthetic route based on related compounds, and an examination of its mechanism of action through the CXCR2 signaling pathway. Furthermore, this guide presents quantitative data from key studies in structured tables and details the experimental protocols for the methodologies cited. Visual diagrams of the CXCR2 signaling pathway and a representative experimental workflow are provided to enhance understanding.

Introduction

Neutrophilic inflammation is a hallmark of several chronic respiratory diseases, including chronic obstructive pulmonary disease (COPD), severe asthma, and cystic fibrosis. The recruitment and activation of neutrophils at sites of inflammation are largely mediated by the interaction of chemokines, such as CXCL1 and CXCL8, with the CXCR2 receptor on the surface of neutrophils.[1] Consequently, antagonism of CXCR2 has emerged as a promising therapeutic strategy for these conditions. **AZD8309** was developed by AstraZeneca as a potent and selective antagonist of CXCR2 to investigate the therapeutic potential of this pathway.[1][2]



Chemical Structure and Properties

AZD8309 is a thiazolo[4,5-d]pyrimidin-2(3H)-one derivative. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(R)-5-((2,3- difluorobenzyl)thio)-7-((1- hydroxypropan-2- yl)amino)thiazolo[4,5- d]pyrimidin-2(3H)-one	[3]
Chemical Formula	C15H14F2N4O2S2	[3][4]
Molecular Weight	384.41 g/mol	[3][4]
CAS Number	333742-48-6	[3][4]
Appearance	Solid	[4]
Purity	98.35% - 99.67%	
Solubility	Soluble in DMSO	[5]

Chemical Structure of AZD8309:



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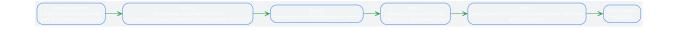
Caption: Chemical structure of AZD8309.

Discovery and Synthesis



While a detailed publication outlining the specific drug discovery program for **AZD8309** is not publicly available, its development as a CXCR2 antagonist by AstraZeneca is documented.[2] The core structure, a thiazolo[4,5-d]pyrimidine, is a known scaffold for kinase inhibitors and other therapeutic agents, suggesting a potential starting point from existing chemical libraries and structure-based drug design.

A plausible synthetic route for **AZD8309**, based on the synthesis of related thiazolo[4,5-d]pyrimidine derivatives, is outlined below. The general strategy involves the construction of the core bicyclic ring system followed by the introduction of the side chains.



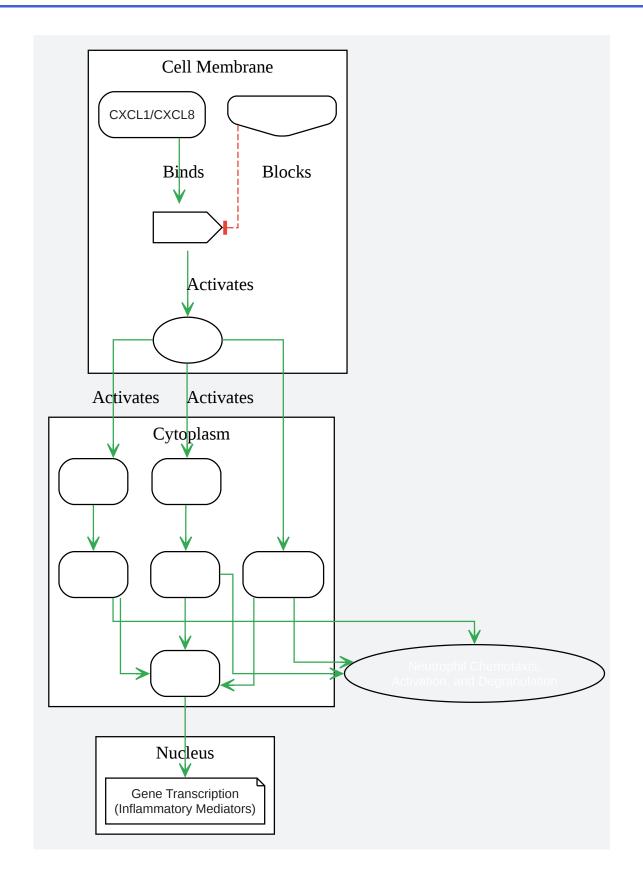
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Caption: Plausible synthetic workflow for AZD8309.

Mechanism of Action: CXCR2 Signaling Pathway

AZD8309 functions as an antagonist of the CXCR2 receptor, a G-protein coupled receptor (GPCR). In response to chemokine binding (e.g., CXCL1, CXCL8), CXCR2 activates intracellular signaling cascades that lead to neutrophil chemotaxis, activation, and degranulation. **AZD8309** blocks these downstream effects by preventing chemokine binding to the receptor.





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Caption: Simplified CXCR2 signaling pathway and the inhibitory action of AZD8309.



Quantitative Data In Vitro Potency

AZD8309 is a potent inhibitor of the CXCR2 receptor.

Assay	Cell Line	Ligand	IC ₅₀	Reference
CXCR2 Binding	HEK293	[¹²⁵ I]IL-8	4 nM	[5][6]

Clinical Efficacy in LPS-Induced Airway Inflammation

A randomized, double-blind, placebo-controlled, crossover study in healthy volunteers demonstrated the anti-inflammatory effects of **AZD8309** following an inhaled lipopolysaccharide (LPS) challenge.[1]

Parameter	Treatment Group	Mean Reduction vs. Placebo	p-value	Reference
Sputum Total Cells	AZD8309 (300 mg BID)	77%	< 0.001	[1]
Sputum Neutrophils	AZD8309 (300 mg BID)	79%	< 0.05	[1]
Sputum Macrophages	AZD8309 (300 mg BID)	47%	Not Significant	[1]
Sputum Neutrophil Elastase	AZD8309 (300 mg BID)	35%	< 0.05	[1]
Sputum CXCL1	AZD8309 (300 mg BID)	25%	< 0.05	[1]
Sputum CXCL8	AZD8309 (300 mg BID)	52%	Not Significant	[1]
Sputum Leukotriene B4	AZD8309 (300 mg BID)	39%	Not Significant	[1]



Experimental Protocols In Vitro CXCR2 Binding Assay (Representative Protocol)

This protocol is based on assays used for similar CXCR2 antagonists.

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CXCR2 receptor are cultured under standard conditions.
- Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the CXCR2 receptors.
- Binding Assay:
 - A competitive binding assay is performed in a 96-well plate format.
 - Cell membranes are incubated with a constant concentration of radiolabeled chemokine, [1251]IL-8.
 - Increasing concentrations of AZD8309 are added to the wells to compete for binding to the CXCR2 receptor.
 - Non-specific binding is determined in the presence of a high concentration of unlabeled IL 8.
- Detection: After incubation, the membranes are harvested, and the amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: The IC₅₀ value, the concentration of AZD8309 that inhibits 50% of the specific binding of [¹2⁵I]IL-8, is calculated by non-linear regression analysis.

In Vivo LPS-Induced Airway Inflammation Model (Human)

This protocol is based on the clinical trial of AZD8309.[1]

 Study Design: A double-blind, placebo-controlled, two-way crossover study with healthy volunteers.

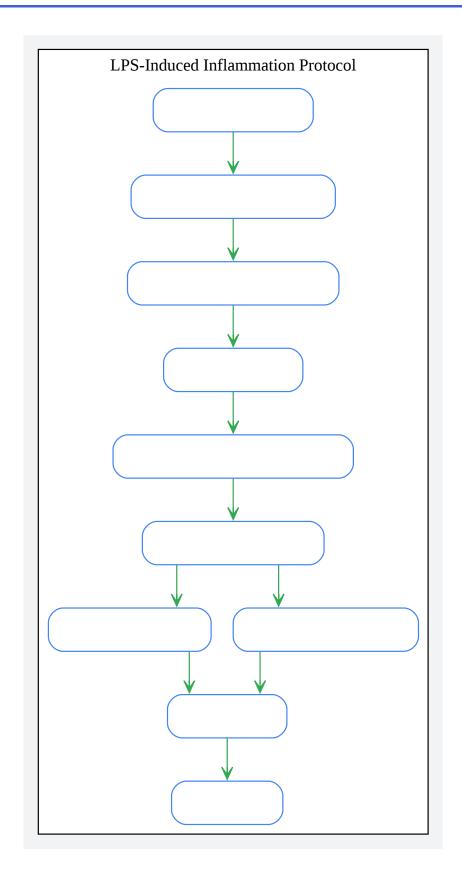
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- Treatment: Subjects receive either AZD8309 (300 mg) or a matching placebo orally twice daily for three days.
- LPS Challenge: On the third day of treatment, subjects inhale a single dose of lipopolysaccharide (LPS from E. coli) to induce airway inflammation.
- Sputum Induction: Six hours after the LPS challenge, sputum is induced by inhalation of nebulized hypertonic saline.
- Sample Processing and Analysis:
 - Sputum samples are processed to separate cells from the supernatant.
 - Total cell counts are performed using a hemocytometer.
 - Differential cell counts (neutrophils, macrophages, etc.) are determined from stained cytospin preparations.
 - The sputum supernatant is analyzed for levels of inflammatory mediators (CXCL1, CXCL8, neutrophil elastase, leukotriene B₄) using enzyme-linked immunosorbent assays (ELISAs) or other appropriate methods.
- Statistical Analysis: The effects of AZD8309 are compared to placebo using appropriate statistical tests (e.g., ANOVA).





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Caption: Experimental workflow for the human LPS-induced airway inflammation model.



Conclusion

AZD8309 is a potent and selective antagonist of the CXCR2 receptor with demonstrated anti-inflammatory effects in a human model of LPS-induced airway inflammation.[1] Its chemical structure, a thiazolo[4,5-d]pyrimidin-2(3H)-one derivative, and its mechanism of action provide a strong rationale for its use as a tool compound to investigate the role of CXCR2 in various inflammatory diseases. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. While the clinical development of **AZD8309** did not proceed to later stages, the insights gained from its study have contributed to the broader understanding of CXCR2 antagonism as a therapeutic strategy.

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